molecular formula C8H15N3O B1328941 N-[(5-propyl-1,2,4-oxadiazol-3-yl)methyl]ethanamine CAS No. 915925-27-8

N-[(5-propyl-1,2,4-oxadiazol-3-yl)methyl]ethanamine

Cat. No.: B1328941
CAS No.: 915925-27-8
M. Wt: 169.22 g/mol
InChI Key: IGUZZOYJAYHHBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(5-propyl-1,2,4-oxadiazol-3-yl)methyl]ethanamine is a chemical compound with the molecular formula C8H15N3O. It is characterized by the presence of an oxadiazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-propyl-1,2,4-oxadiazol-3-yl)methyl]ethanamine typically involves the cyclization of acyclic precursors. One common method is the reaction of acid hydrazides with carboxylic acids or their derivatives, followed by cyclization using cyclizing agents such as phosphorus oxychloride, thionyl chloride, or polyphosphoric acid . The reaction conditions often require refluxing in an appropriate solvent, such as ethanol or butanol, to achieve the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, including optimization of reaction conditions, purification processes, and quality control, would apply to its production.

Chemical Reactions Analysis

Types of Reactions

N-[(5-propyl-1,2,4-oxadiazol-3-yl)methyl]ethanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[(5-propyl-1,2,4-oxadiazol-3-yl)methyl]ethanamine involves its interaction with specific molecular targets. For instance, it can act as an agonist for AMPA receptors and group I metabotropic glutamate receptors . These interactions can modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other oxadiazole derivatives, such as:

Uniqueness

N-[(5-propyl-1,2,4-oxadiazol-3-yl)methyl]ethanamine is unique due to its specific substitution pattern on the oxadiazole ring, which can influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

N-[(5-propyl-1,2,4-oxadiazol-3-yl)methyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3O/c1-3-5-8-10-7(11-12-8)6-9-4-2/h9H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGUZZOYJAYHHBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC(=NO1)CNCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50649206
Record name N-[(5-Propyl-1,2,4-oxadiazol-3-yl)methyl]ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50649206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

915925-27-8
Record name N-[(5-Propyl-1,2,4-oxadiazol-3-yl)methyl]ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50649206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.